(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Formulation Development

This halogenated aromatic amine salt features a unique 2,4-dichloro-6-fluoro substitution pattern that activates the aryl ring for nucleophilic aromatic substitution (SNAr) with documented ortho-selectivity. The crystalline hydrochloride salt ensures superior handling stability and aqueous solubility compared to the free amine. As a versatile research intermediate, it enables efficient incorporation of the dichlorofluorobenzyl motif into drug candidates and heterocyclic libraries. Choosing the ≥98% purity grade minimizes trace impurity interference in biological assays, delivering the reproducibility demanded in early-stage discovery.

Molecular Formula C7H7Cl3FN
Molecular Weight 230.5 g/mol
CAS No. 1803609-73-5
Cat. No. B1478063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride
CAS1803609-73-5
Molecular FormulaC7H7Cl3FN
Molecular Weight230.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CN)Cl)Cl.Cl
InChIInChI=1S/C7H6Cl2FN.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
InChIKeyHHNAHMZVBBIBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2,4-Dichloro-6-fluorophenyl)methanamine Hydrochloride (CAS 1803609-73-5)


(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine salt with the molecular formula C₇H₇Cl₃FN and a molecular weight of 230.5 g/mol . It serves as a versatile research intermediate in medicinal chemistry and organic synthesis , with its hydrochloride salt form offering enhanced aqueous solubility and handling stability relative to its free base counterpart [1]. The compound's unique 2,4-dichloro-6-fluoro substitution pattern distinguishes it from other positional isomers and less halogenated analogs, potentially influencing its reactivity profile in downstream coupling reactions [1].

Why In-Class Substitution of (2,4-Dichloro-6-fluorophenyl)methanamine Hydrochloride Fails in Critical Research Applications


Even minor variations in the substitution pattern or salt form among halogenated benzylamine derivatives can lead to significantly different reactivity, solubility, and biological outcomes [1]. For example, positional isomers (e.g., 3,5-dichloro-2-fluorophenyl vs. 2,4-dichloro-6-fluorophenyl) exhibit distinct electronic and steric properties, altering their behavior in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. The hydrochloride salt of the target compound provides a defined, crystalline form that improves handling and dosing accuracy compared to the free amine, which is often an oil or low-melting solid . The following evidence items provide the limited but specific quantitative and structural differentiators available from reputable sources to guide informed procurement decisions.

Quantitative Differentiation Evidence: (2,4-Dichloro-6-fluorophenyl)methanamine Hydrochloride vs. Analogs


Salt Form Advantage: Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form of (2,4-dichloro-6-fluorophenyl)methanamine offers a practical advantage over its free base (CAS 518357-44-3). While specific solubility data for this compound in peer-reviewed literature is currently unavailable [1], the well-established chemical principle that amine hydrochlorides generally exhibit substantially higher aqueous solubility than their corresponding free amines applies directly to this pair [2]. This inference is further supported by the fact that the hydrochloride is typically a crystalline solid, whereas the free base is often an oil or low-melting solid, directly impacting ease of handling, weighing accuracy, and formulation in aqueous assay buffers [2].

Medicinal Chemistry Organic Synthesis Formulation Development

Purity Benchmarking: 98% Purity Offers Reproducibility Edge

While many vendors offer this compound at a standard purity of 95% , a specific supplier (Leyan) provides a higher purity grade of 98% for the same CAS number . This 3% absolute purity difference can be significant in sensitive applications where trace impurities from synthesis (e.g., unreacted halogenated precursors) might interfere with biological assays or catalytic reactions .

Chemical Procurement Reproducible Research Quality Control

Structural Differentiation: Unique 2,4,6-Trihalogenation Pattern

The specific 2,4-dichloro-6-fluoro substitution pattern on the benzylamine core is a critical differentiator from closely related isomers and mono/dihalogenated analogs. For instance, 2,4-dichlorobenzylamine (CAS 95-00-1) lacks the fluorine atom [1], while 2,4-dichloro-6-fluoroaniline (CAS 3831-70-7) lacks the benzylic methylene spacer, changing the amine from a primary benzylamine to a primary aniline [2]. The electron-withdrawing effects of the 6-fluoro group, combined with the 2,4-dichloro pattern, are known to significantly influence reactivity in SNAr reactions, particularly ortho-selectivity [3], and metabolic stability in medicinal chemistry applications [4].

Medicinal Chemistry SAR Studies Building Block Sourcing

Optimal Research Applications for (2,4-Dichloro-6-fluorophenyl)methanamine Hydrochloride


Medicinal Chemistry: Privileged Building Block for Fluorinated Bioactive Molecules

This compound serves as a key intermediate for incorporating a highly functionalized 2,4-dichloro-6-fluorobenzyl motif into drug candidates. The hydrochloride salt ensures ease of handling in solid-phase synthesis and aqueous workups, while the unique substitution pattern can be leveraged to explore fluorine's well-documented effects on metabolic stability and target binding [1]. It is particularly relevant for synthesizing analogs of known bioactive molecules containing similar halogenated aryl groups [1].

Organic Synthesis: Versatile Substrate for SNAr and Cross-Coupling Reactions

The 2,4-dichloro-6-fluoro substitution pattern creates a highly activated aryl ring for nucleophilic aromatic substitution (SNAr), with documented ortho-selectivity [2]. The benzylic amine group can be protected and used to anchor the molecule to solid supports or to further diversify the scaffold through reductive amination or amide coupling. This makes it a valuable building block for constructing complex heterocyclic libraries [2].

Procurement-Driven Selection: High-Purity Grade for Reproducible Assay Development

For laboratories requiring high data integrity, especially in early-stage drug discovery or academic research, procuring the 98% purity grade from a reliable source minimizes the risk of trace impurities confounding biological assay results. This is a tangible, procurement-driven advantage over standard 95% purity offerings that can enhance experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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